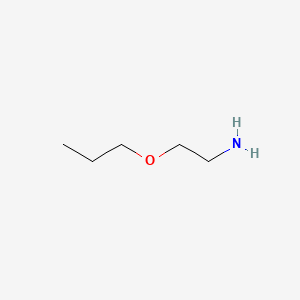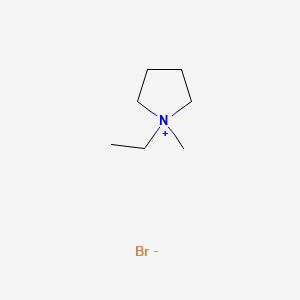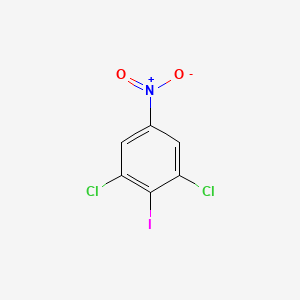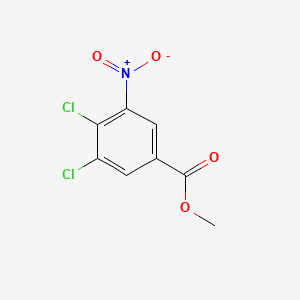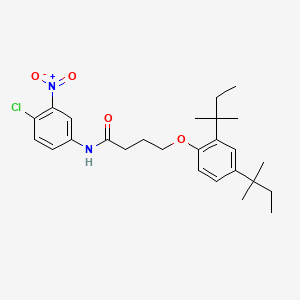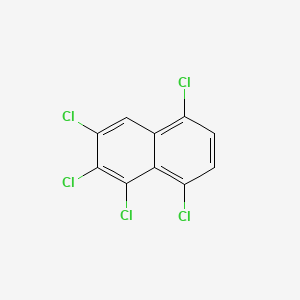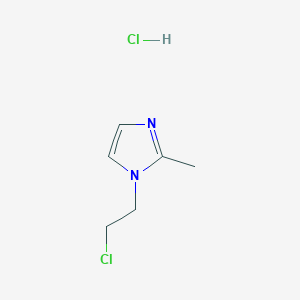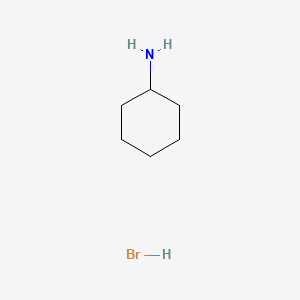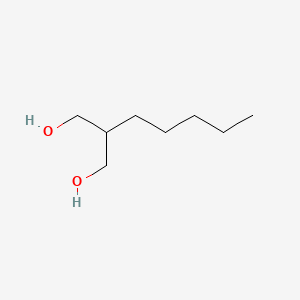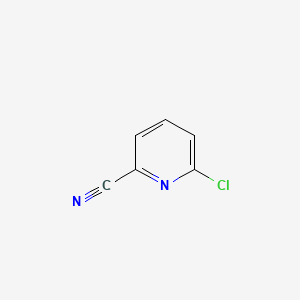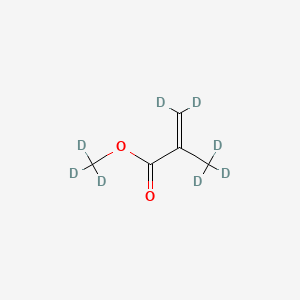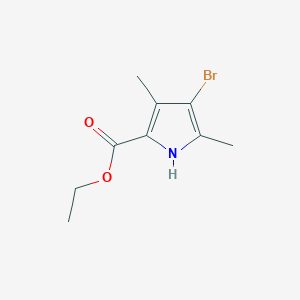
ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
概要
説明
Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H12BrNO2 . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate has been analyzed in several studies . The InChI code for this compound is 1S/C9H12BrNO2/c1-4-13-9(12)8-5(2)7(10)6(3)11-8/h11H,4H2,1-3H3 .Physical And Chemical Properties Analysis
Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate is a powder with a melting point of 146-151°C . It has a molecular weight of 246.1 .科学的研究の応用
-
Pyrrolopyrazine Derivatives
- Field : Medicinal Chemistry .
- Application : Pyrrolopyrazine derivatives, which contain a pyrrole ring, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Method : The synthesis involves alkylation with ethyl chloroacetate by K2CO3 in dimethylformamide producing the related N-ethyl carboxylate pyrrole .
- Results : The study found that pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
-
Indole Derivatives
- Field : Organic Chemistry .
- Application : Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Method : The synthesis of indole derivatives is a significant area of research in the chemical community .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Field : Material Science .
- Application : This compound has been studied for its anti-corrosion, antimicrobial, and antioxidant properties .
- Method : The study involved the synthesis, rigorous characterization, and multifaceted applications of this compound .
- Results : The results of the study are not clearly mentioned in the source .
-
Aryl Pyrrole Insecticides and Acaricides
- Field : Agricultural Chemistry .
- Application : Aryl pyrrole insecticides and acaricides are commonly used pesticides with low toxicity .
- Method : The title compound is a key intermediate for the synthesis of chlorfenapyr .
- Results : The synthesis of this compound is of good significance to promote the scale production of chlorfenapyr .
-
1,3-Diazole Derivatives
- Field : Medicinal Chemistry .
- Application : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : The synthesis of 1,3-diazole derivatives is a significant area of research in the chemical community .
- Results : Studies show that the action mechanisms of 1,3-diazole derivatives are not clearly recognized .
-
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Field : Material Science .
- Application : This compound has been studied for its potential applications in various fields .
- Method : The study involved the synthesis, rigorous characterization, and multifaceted applications of this compound .
- Results : The results of the study are not clearly mentioned in the source .
-
Pyrrolopyrazine Derivatives
- Field : Medicinal Chemistry .
- Application : Pyrrolopyrazine derivatives, which contain a pyrrole ring, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Method : The synthesis involves alkylation with ethyl chloroacetate by K2CO3 in dimethylformamide producing the related N-ethyl carboxylate pyrrole .
- Results : The study found that pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
-
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Field : Material Science .
- Application : This compound has been studied for its potential applications in various fields .
- Method : The study involved the synthesis, rigorous characterization, and multifaceted applications of this compound .
- Results : The results of the study are not clearly mentioned in the source .
Safety And Hazards
Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate is associated with several hazards. The GHS07 pictogram indicates that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-4-13-9(12)8-5(2)7(10)6(3)11-8/h11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLBZQUAKJYNIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202408 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4-bromo-3,5-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
CAS RN |
5408-07-1 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4-bromo-3,5-dimethyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5408-07-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4-bromo-3,5-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

